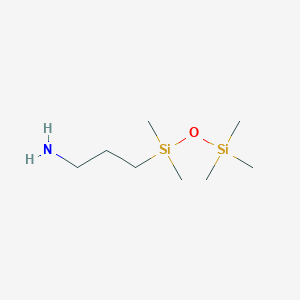
3-Aminopropylpentamethyldisiloxane
Vue d'ensemble
Description
3-Aminopropylpentamethyldisiloxane is a chemical compound with the molecular formula C8H23NOSi2 and a molecular weight of 205.45 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Aminopropylpentamethyldisiloxane consists of eight carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, one oxygen atom, and two silicon atoms . Unfortunately, detailed information about the molecular structure analysis is not available in the current literature.
Physical And Chemical Properties Analysis
3-Aminopropylpentamethyldisiloxane has a boiling point of 67-70 °C (at a pressure of 6 Torr), a density of 0.843, and a refractive index of 1.4135 . It is also sensitive to hydrolytic reactions .
Applications De Recherche Scientifique
1. Molecularly Imprinted Silica Particles
- Application Summary: APTES is used in the preparation of molecularly imprinted silica particles for specific recognition of target molecules . It is used as a catalyst to catalyze sol–gel silica polymerization and as a functional monomer to create imprinted nanocavities for specific recognition of target molecules .
- Methods of Application: The preparation process involves using APTES as the catalyst instead of conventional basic catalysts. APTES is also employed as the functional monomer to create imprinted nanocavities .
- Results: The as-synthesized molecularly imprinted polymers (MIPs) exhibited ultra-high recognition capability due to the elimination of the detrimental effect on the imprinting performance caused by additional catalysts .
2. Biosensing Applications
- Application Summary: APTES is used for surface functionalization in biosensing applications. It is frequently used for silanization of oxide surfaces due to its bifunctional nature and low cost .
- Methods of Application: The deposition process of the APTES layer is crucial to having a stable surface and effectively immobilizing the bioreceptors, which leads to improved repeatability and sensitivity of the biosensor .
- Results: Optimizing the deposition process of the APTES layer leads to improved repeatability and sensitivity of the biosensor .
3. Surface Modification of Metal Oxide Nanoparticles
- Application Summary: APTES is used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .
- Methods of Application: APTES is used to modify the surface of MONPs. The process involves the introduction of amine (NH2) to the surface of the nanoparticles .
- Results: The APTES-MONPs have various direct applications in electrochemical sensors, catalysts, and Pickering emulsions . APTES modification provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to drug delivery, contaminants removal, catalyst immobilization, and medical imaging .
4. Dissolution of Silica Nanoparticles
- Application Summary: APTES affects the dissolution behavior of silica nanoparticles synthesized via reverse micro emulsion .
- Methods of Application: Different types of silica nanoparticles with varied location of added APTES are prepared via a reverse micro emulsion process .
- Results: When APTES is on the interior of the silica nanoparticle, it facilitates dissolution, but when APTES is condensed both on the interior and exterior, only the exterior siloxane bonds experience catalytic hydrolysis, and the interior dissolution is dramatically suppressed .
5. Surface Modification of Metal Oxide Nanoparticles
- Application Summary: APTES is used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .
- Methods of Application: APTES is used to modify the surface of MONPs. The process involves the introduction of amine (NH2) to the surface of the nanoparticles .
- Results: The APTES-MONPs have various direct applications in electrochemical sensors, catalysts, and Pickering emulsions . APTES modification provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to drug delivery, contaminants removal, catalyst immobilization, and medical imaging .
6. Dissolution of Silica Nanoparticles
- Application Summary: APTES affects the dissolution behavior of silica nanoparticles synthesized via reverse micro emulsion .
- Methods of Application: Different types of silica nanoparticles with varied location of added APTES are prepared via a reverse micro emulsion process .
- Results: When APTES is on the interior of the silica nanoparticle, it facilitates dissolution, but when APTES is condensed both on the interior and exterior, only the exterior siloxane bonds experience catalytic hydrolysis, and the interior dissolution is dramatically suppressed . The observation and analyses that silica nanoparticles show different hydrolysis behaviors dependent on the location of the functional group will be beneficial in future design of silica nanoparticles for specific applications in biomedical and agricultural applications .
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced . The chemical should be stored and disposed of properly to avoid environmental contamination .
Propriétés
IUPAC Name |
3-[dimethyl(trimethylsilyloxy)silyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23NOSi2/c1-11(2,3)10-12(4,5)8-6-7-9/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFSPEQGWSIPLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23NOSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550624 | |
| Record name | 3-(Pentamethyldisiloxanyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropylpentamethyldisiloxane | |
CAS RN |
23029-21-2 | |
| Record name | 3-(Pentamethyldisiloxanyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



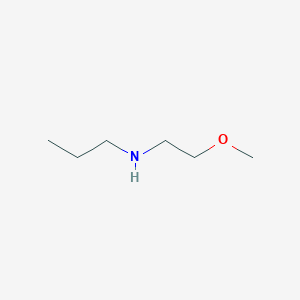
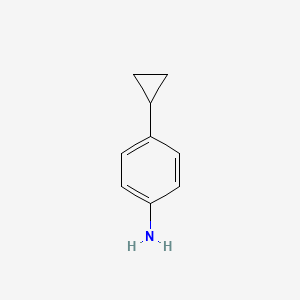
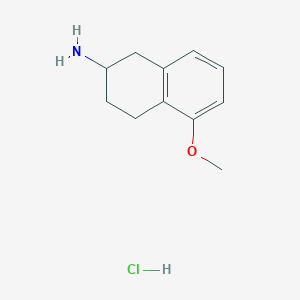
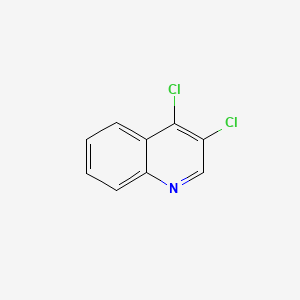
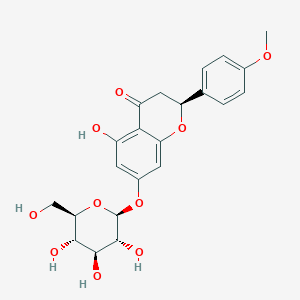
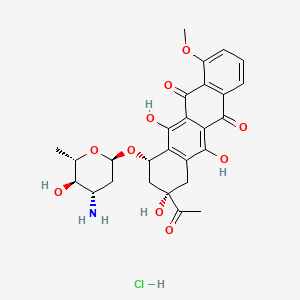

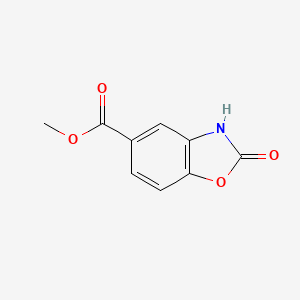
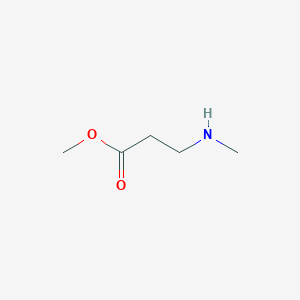
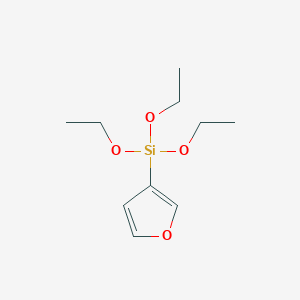
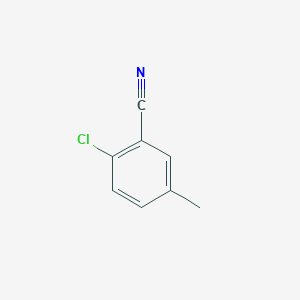
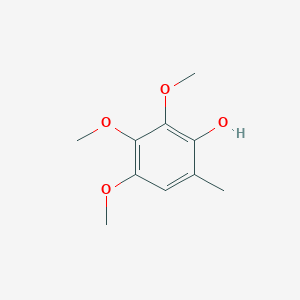
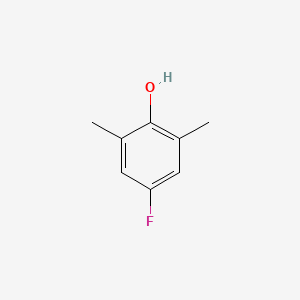
![7-Chloro-5-methoxythieno[3,2-b]pyridine](/img/structure/B1589907.png)